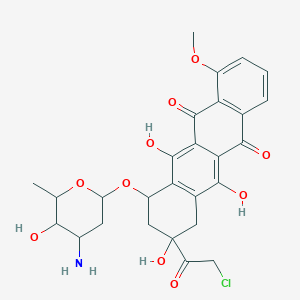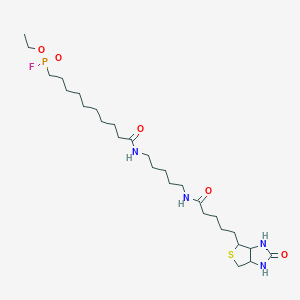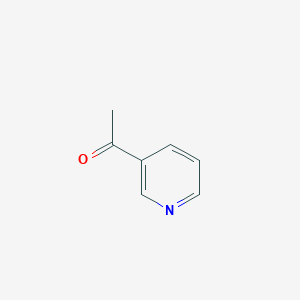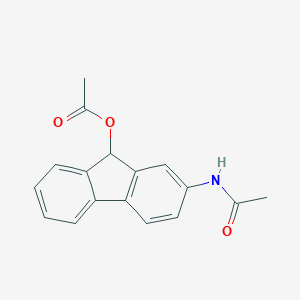
Rubiginone B2
Vue d'ensemble
Description
Revolade, known scientifically as eltrombopag olamine, is a thrombopoietin receptor agonist. It is primarily used to treat conditions such as immune thrombocytopenia, chronic hepatitis C virus-associated thrombocytopenia, and severe aplastic anemia . Revolade works by stimulating the production of platelets in the bone marrow, which helps to prevent bleeding in patients with low platelet counts .
Applications De Recherche Scientifique
Eltrombopag has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thrombopoietin receptor agonists and their interactions with receptors.
Biology: Investigated for its effects on platelet production and its potential role in treating other hematological disorders.
Mécanisme D'action
Eltrombopag works by binding to the transmembrane domain of thrombopoietin receptors in the bone marrow. This binding stimulates the production of platelets by promoting the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. Unlike endogenous thrombopoietin, eltrombopag does not compete with it but rather complements its action, leading to an enhanced platelet production .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Rubiginone B2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been found to inhibit the growth of some Gram-positive bacteria and is cytostatically active against different tumor cell lines . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are still being studied.
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eltrombopag involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves complex organic reactions and purification processes to ensure the high purity of the final product .
Industrial Production Methods
Industrial production of eltrombopag follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the product. The process involves large-scale chemical synthesis, purification, and formulation into film-coated tablets. The tablets are then packaged and distributed for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions
Eltrombopag undergoes various chemical reactions, including:
Oxidation: Eltrombopag can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Eltrombopag can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving eltrombopag include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized eltrombopag derivatives, while substitution reactions can result in various substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to eltrombopag include:
Romiplostim: Another thrombopoietin receptor agonist used to treat immune thrombocytopenia.
Avatrombopag: A thrombopoietin receptor agonist used for the treatment of thrombocytopenia in patients with chronic liver disease.
Uniqueness of Eltrombopag
Eltrombopag is unique in its ability to bind to the transmembrane domain of thrombopoietin receptors, which allows it to work synergistically with endogenous thrombopoietin. This unique mechanism of action sets it apart from other thrombopoietin receptor agonists, making it a valuable treatment option for patients with low platelet counts .
Propriétés
IUPAC Name |
(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWNLVDTXGGSU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130548-10-6 | |
| Record name | Rubiginone B2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Rubiginone B2, and what is its significance in scientific research?
A1: this compound is a naturally occurring angucyclinone antibiotic. Angucyclinones are a family of compounds characterized by their unique tetracyclic benz[a]anthracene skeleton and diverse biological activities. These attributes make them attractive targets for synthetic chemists and valuable resources in drug discovery efforts. This compound, in particular, has drawn significant attention for its potential therapeutic applications.
Q2: How is this compound synthesized in the laboratory?
A2: Several synthetic approaches have been developed for this compound. One approach utilizes a tandem Diels–Alder reaction–sulfoxide elimination process with simultaneous kinetic resolution of a racemic vinylcyclohexene, followed by controlled aromatization and functional group deprotection []. Another method involves a cobalt(I)-mediated convergent and asymmetric total synthesis, culminating in an intramolecular [2+2+2] cycloaddition to construct the core structure [, ].
Q3: What is the role of gold catalysis in the synthesis of this compound?
A3: Gold catalysis has emerged as an efficient strategy for synthesizing this compound. One method utilizes a gold-catalyzed intramolecular [4 + 2] benzannulation reaction to construct the 2,3-dihydrophenantren-4(1H)-one skeleton, an essential structural motif in angucyclinone natural products [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)







